molecular formula C9H8Cl2N2 B1603464 N-ethyl-5,6-dichlorobenzimidazole CAS No. 6478-76-8

N-ethyl-5,6-dichlorobenzimidazole

Cat. No.: B1603464
CAS No.: 6478-76-8
M. Wt: 215.08 g/mol
InChI Key: GYVLFYQMEWXHQF-UHFFFAOYSA-N
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Description

N-ethyl-5,6-dichlorobenzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized through various methods.

Scientific Research Applications

Antimicrobial Applications

Benzimidazole derivatives have shown significant antimicrobial activity against a range of bacterial and fungal pathogens. Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and evaluated their antimicrobial efficacy, highlighting compounds with potent activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

Antiviral and Antineoplastic Activities

The study of nitroimidazole derivatives, such as those explored by Townsend et al. (1995), reveals their potential against human herpes viruses, demonstrating the versatility of benzimidazole-related compounds in developing antiviral therapeutics (Townsend et al., 1995). Additionally, compounds like alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates show promising antineoplastic and antifilarial activities, indicating their potential in cancer and parasitic disease treatments (S. Ram et al., 1992).

Corrosion Inhibition

Benzimidazole derivatives are also recognized for their role in corrosion inhibition, protecting metals from degradation in aggressive environments. The study by Cruz et al. (2004) on 1-(2-ethylamino)-2-methylimidazoline, a related compound, showcases the effectiveness of these derivatives in mitigating corrosion, emphasizing their utility in industrial applications (Cruz et al., 2004).

Mechanism of Action

Target of Action

N-ethyl-5,6-dichlorobenzimidazole primarily targets protein kinase CK2 . Protein kinases play important roles in key cellular processes, including the cell cycle, metabolism, and cell death . CK2 phosphorylates more than 300 protein substrates and thus remarkably increases the level of total protein phosphorylation in the cell . Elevated expression and activity levels of CK2 have been reported in many human pathologies, including cancer cells .

Mode of Action

This compound interacts with its targets as a typical ATP-competitive inhibitor . It inhibits CK2 and other classical eukaryotic protein kinases (e.g., PIM, DYRK, and PKD) with different selectivity and potency . The compound can affect the atypical kinase Rio1 in a nanomolar range .

Biochemical Pathways

The compound affects the biochemical pathways involving protein kinase CK2. By inhibiting CK2, it remarkably decreases the level of total protein phosphorylation in the cell . This can lead to changes in various cellular processes, both physiological, such as the cell cycle, and pathological ones, e.g., viral infection or cancer development .

Pharmacokinetics

The compound’s structure, which is similar to naturally occurring nucleotides, allows it to interact easily with the biopolymers of the living system .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of RNA synthesis and interference with DNA topoisomerase II . It can regulate responses to cytokines and block human immunodeficiency virus (HIV) through RNA modification . It also inhibits cyclin-dependent kinases (CDK) 7 and 9, promoting apoptosis in leukemia cells .

Action Environment

It’s worth noting that the compound is stored at a temperature of -20°c , suggesting that temperature could be a factor in its stability.

Properties

IUPAC Name

5,6-dichloro-1-ethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2/c1-2-13-5-12-8-3-6(10)7(11)4-9(8)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVLFYQMEWXHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=CC(=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600009
Record name 5,6-Dichloro-1-ethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6478-76-8
Record name 5,6-Dichloro-1-ethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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